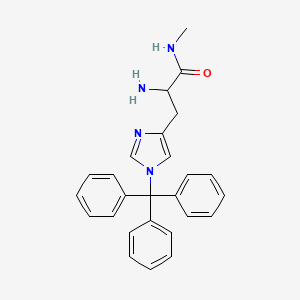

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is a synthetic organic compound that features an imidazole ring substituted with a trityl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Tritylation: The imidazole ring is then tritylated using trityl chloride in the presence of a base such as pyridine.

Amidation: The tritylated imidazole is reacted with N-methyl-3-aminopropanoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The trityl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound, potentially altering the imidazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development:

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide serves as a lead compound in drug design targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance pharmacological properties.

2. Neuropharmacology:

Preliminary studies indicate that this compound may modulate neurotransmitter systems, potentially acting as an inhibitor of enzymes involved in metabolic pathways. Its imidazole moiety is known for significant interactions with biological receptors, making it a candidate for further exploration in neurological disorders.

Antimicrobial and Anticancer Activities

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity: Compounds with imidazole structures have been evaluated for their effectiveness against various pathogens, including Mycobacterium tuberculosis. Studies suggest that such compounds can inhibit key mycobacterial enzymes, contributing to their antimicrobial efficacy .

- Anticancer Activity: The compound's potential as an anticancer agent has been explored through in vitro studies, showing significant growth inhibition against various cancer cell lines. For example, derivatives of related structures have shown promising results against breast and colon cancer cells .

Case Studies and Interaction Studies

Case Study 1: Neuropharmacological Evaluation

A study evaluated the binding affinity of this compound towards L-type amino acid transporter 1 (LAT1). The results indicated significant inhibition of amino acid uptake, suggesting potential therapeutic applications in treating neurological disorders .

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted to assess the anticancer effects of this compound on various human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models, highlighting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing biological pathways and enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-amino-N-methyl-3-(1-phenylimidazol-4-yl)propanamide

- 2-amino-N-methyl-3-(1-benzylimidazol-4-yl)propanamide

- 2-amino-N-methyl-3-(1-p-tolylimidazol-4-yl)propanamide

Uniqueness

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is unique due to the presence of the trityl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds that lack the trityl group.

Biologische Aktivität

2-Amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes an amino group, a methyl group, and a tritylimidazol moiety. This unique structure may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Histamine Receptors : The compound may act as a ligand for histamine receptors (H1 and H4), influencing inflammatory responses and various physiological processes. Research indicates that imidazole derivatives often exhibit affinity for these receptors, suggesting potential therapeutic roles in conditions like asthma and allergic reactions .

- Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells. Its structural similarity to other known pharmacological agents suggests it could inhibit or activate key enzymes involved in these pathways .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests a promising role in cancer therapy, particularly for solid tumors .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis . The study highlighted the importance of the imidazole ring in mediating these effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low risk profile at therapeutic doses, although further studies are needed to fully elucidate its safety profile .

Eigenschaften

IUPAC Name |

2-amino-N-methyl-3-(1-tritylimidazol-4-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O/c1-28-25(31)24(27)17-23-18-30(19-29-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURIMOCYPMTPNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.